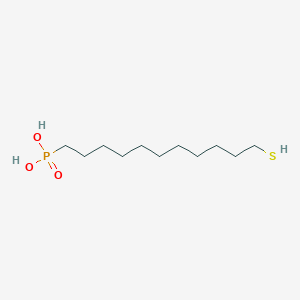

(11-Mercapto-undecanyl)-phosphonic acid

Descripción

Conceptual Frameworks for Bifunctional Molecular Design in Surface Science

The design of bifunctional molecules is a cornerstone of modern surface science, enabling the creation of complex and highly functional interfaces. nih.govnih.gov The core concept involves a single molecule engineered with two distinct active moieties, often separated by a spacer, such as an alkyl chain. nih.gov This "two-headed" approach allows one part of the molecule to anchor securely to a substrate while the other part presents a specific chemical functionality to the external environment. diva-portal.org

These molecules, also known as bifunctional linkers or chemical inducers of dimerization (CIDs), are designed to bring different components—be they proteins, nanoparticles, or surfaces—into proximity to achieve a specific effect. nih.govacs.orgacs.org The linker itself is not merely a passive spacer; its length, rigidity, and chemical nature can significantly influence the properties of the resulting assembly, such as the orientation and density of the terminal functional groups. wikipedia.orgresearchgate.net This rational design approach is fundamental to applications in chemical genetics, drug discovery, and the development of advanced materials where precise control over surface chemistry is paramount. nih.govresearchgate.netwuxibiology.com

Significance of the Phosphonic Acid Moiety in Surface Adhesion Chemistry

The phosphonic acid group (-PO(OH)₂) is a highly effective anchor for binding organic molecules to a wide range of metal and metal oxide surfaces. researchgate.netbeilstein-journals.org This moiety shows a strong affinity for surfaces such as titanium oxide, silicon oxide, aluminum oxide, and iron oxides, forming robust and hydrolytically stable bonds. google.comresearchgate.netnih.gov The adhesion process typically involves the deprotonation of the phosphonic acid and the formation of covalent or strong coordinate bonds (e.g., P-O-Ti) with the surface metal atoms. researchgate.netnih.gov

This strong interaction leads to the formation of densely packed and well-ordered self-assembled monolayers (SAMs). nih.govprinceton.edu The stability of these phosphonate-based SAMs, especially under physiological conditions, makes them superior to other systems like silanes for many applications. nih.gov The ability of phosphonic acids to be incorporated into various materials, such as polyurethane dispersions, has been shown to significantly improve adhesion to metal substrates. google.comfigshare.com This robust anchoring chemistry is critical for applications in corrosion inhibition, biomedical implants, and molecular electronics, where a durable and well-defined interface is essential. researchgate.netnih.govnih.gov

Role of the Mercapto Group in Interfacial Functionalization Strategies

The mercapto group (-SH), also known as a thiol group, is a versatile functional moiety widely used in surface chemistry and materials science. nih.govlibretexts.org Its primary role in interfacial functionalization stems from its high affinity for noble metal surfaces, most notably gold, on which it forms strong, well-defined self-assembled monolayers. researchgate.netharvard.eduyoutube.com The sulfur-gold bond is a cornerstone of SAM technology, providing a reliable method for creating ordered organic surfaces.

Beyond its use as an anchor, the thiol group is a reactive handle for a variety of chemical transformations. nih.govlibretexts.org It can participate in "click-type" chemistry, such as thiol-ene reactions, allowing for the covalent attachment of polymers or other molecules to a pre-functionalized surface. sigmaaldrich.comdiva-portal.org The thiol group can also undergo oxidation to form disulfide bridges, a reaction used to link molecules or stabilize protein structures. libretexts.org This reactivity makes the mercapto group an essential tool for the bio-functionalization of surfaces, enabling the immobilization of proteins, DNA, and other bioactive molecules for applications in biosensors and biomedical devices. researchgate.netnih.gov

Overview of Research Directions in Self-Assembled Monolayers (SAMs) and Interfacial Engineering Utilizing Organophosphonates and Organothiols

Research in self-assembled monolayers (SAMs) continues to be a vibrant area of materials science, driven by the need for precise control over surface properties at the molecular level. wikipedia.orgyoutube.com Organophosphonates and organothiols are two of the most important classes of molecules used to create these highly ordered thin films. nih.govresearchgate.net Current research focuses on expanding the range of substrates, enhancing the stability and quality of the monolayers, and developing more complex surface functionalities. nih.govharvard.edu

A key research direction involves the use of bifunctional molecules, like (11-Mercapto-undecanyl)-phosphonic acid, to create hetero-SAMs for advanced applications. sigmaaldrich.com For instance, organophosphonates are increasingly favored for modifying metal oxide surfaces found in modern electronics, such as gate dielectrics in organic field-effect transistors (OFETs), due to their stability and ability to improve device performance. nih.govnih.gov The length of the alkyl chain connecting the functional groups is a critical parameter, influencing the thickness, packing density, and degree of order within the monolayer. acs.orgnih.govrsc.org Longer chains generally lead to more crystalline and stable films. wikipedia.orgnih.gov Future research will likely focus on creating multi-layered and patterned surfaces, integrating SAMs into dynamic systems, and exploring their use in fields like spintronics and energy harvesting. harvard.edursc.org

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₁H₂₅O₃PS | cymitquimica.comchemspider.com |

| Molecular Weight | 268.35 g/mol | cymitquimica.comsigmaaldrich.com |

| Appearance | Solid | cymitquimica.comsigmaaldrich.com |

| Melting Point | 80-90 °C | sigmaaldrich.com |

| Synonyms | 11-Mercaptoundecylphosphonic acid, 1-Thio-11-undecanephosphonic acid | chemspider.comsigmaaldrich.com |

| CAS Number | 156125-36-9 | chemspider.comsigmaaldrich.com |

Table 2: Comparison of Anchor Groups for Self-Assembled Monolayers

| Feature | Phosphonic Acid (-PO₃H₂) | Thiol/Mercapto (-SH) |

| Primary Substrates | Metal oxides (e.g., SiO₂, TiO₂, Al₂O₃, FeₓOᵧ) | Noble metals (e.g., Au, Ag, Cu, Pd) |

| Bond Type | Strong covalent/coordinate bonds (e.g., P-O-Metal) | Strong chemisorption (e.g., S-Au) |

| Bond Energy | ~452 kJ/mol (for Si-O-Si in silanes, analogous strength) | ~100-180 kJ/mol (for S-Au) |

| Stability | High hydrolytic stability, robust under physiological conditions. nih.gov | Stable in various temperatures and solvents, but can oxidize. wikipedia.orgnih.gov |

| Monolayer Formation | Can form dense, well-ordered monolayers, sometimes requiring heating. nih.govprinceton.edu | Spontaneously forms highly ordered, close-packed monolayers. harvard.eduyoutube.com |

| Key Applications | Electronics, corrosion protection, biomedical implants on oxides. researchgate.netnih.gov | Biosensors, nanoelectronics, surface patterning on gold. wikipedia.orgresearchgate.net |

Structure

3D Structure

Propiedades

IUPAC Name |

11-sulfanylundecylphosphonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H25O3PS/c12-15(13,14)10-8-6-4-2-1-3-5-7-9-11-16/h16H,1-11H2,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXLGFBKKMPMGST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCP(=O)(O)O)CCCCCS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25O3PS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60776830 | |

| Record name | (11-Sulfanylundecyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60776830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156125-36-9 | |

| Record name | (11-Sulfanylundecyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60776830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 156125-36-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 11 Mercapto Undecanyl Phosphonic Acid

Chemical Synthesis Pathways for Undecenyl Phosphonic Acid Intermediates

The cornerstone of synthesizing (11-Mercapto-undecanyl)-phosphonic acid is the preparation of an undecenyl phosphonic acid intermediate. A prevalent and effective method for creating the crucial carbon-phosphorus bond is through the hydrophosphonylation of an appropriate unsaturated precursor, a reaction often referred to as the Pudovik reaction or a Michaelis-Arbuzov-type reaction. wikipedia.org

A common starting material for this synthesis is 10-undecenal (B94395). In a typical Pudovik reaction, 10-undecenal is reacted with a dialkyl phosphite (B83602), such as diethyl phosphite, in the presence of a base catalyst. wikipedia.org The reaction proceeds via the nucleophilic addition of the phosphite to the aldehyde carbonyl group. The resulting α-hydroxyphosphonate can then be dehydrated to yield the desired diethyl undec-10-en-1-ylphosphonate.

Alternatively, the Michaelis-Arbuzov reaction provides another robust route. This involves the reaction of a trialkyl phosphite with an 11-halo-1-undecene, such as 11-bromo-1-undecene. The reaction is typically carried out at elevated temperatures and results in the formation of the corresponding dialkyl undecenylphosphonate and an alkyl halide byproduct.

The resulting diethyl undec-10-en-1-ylphosphonate is a key intermediate that carries the phosphonate (B1237965) functionality and a terminal double bond, which is poised for the subsequent introduction of the mercapto group.

| Reaction | Reactants | Catalyst/Conditions | Product | Typical Yield |

| Pudovik Reaction | 10-Undecenal, Diethyl phosphite | Base (e.g., Sodium ethoxide) | Diethyl (1-hydroxyundec-10-en-1-yl)phosphonate | Moderate to High |

| Dehydration | Diethyl (1-hydroxyundec-10-en-1-yl)phosphonate | Acid or Heat | Diethyl undec-10-en-1-ylphosphonate | High |

| Michaelis-Arbuzov Reaction | 11-Bromo-1-undecene, Triethyl phosphite | Heat | Diethyl undec-10-en-1-ylphosphonate | Good to High |

Thiolation Reactions and Functional Group Transformations for Mercapto Introduction

With the undecenyl phosphonic acid intermediate in hand, the next critical step is the introduction of the thiol (mercapto) group at the terminal position of the undecenyl chain. A highly effective method for this transformation is the anti-Markovnikov hydrothiolation of the terminal alkene. organic-chemistry.orgrsc.org This reaction is often initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), or photochemically.

In this process, a thiolating agent, most commonly thioacetic acid, is added across the double bond of the diethyl undec-10-en-1-ylphosphonate. The anti-Markovnikov selectivity ensures that the sulfur atom adds to the terminal carbon atom, leading to the formation of diethyl (11-acetylthioundecyl)phosphonate.

The final step is the hydrolysis of the thioacetate (B1230152) group to unveil the free thiol. This is typically achieved by treating the acetylated intermediate with a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an alcoholic solvent, followed by acidification to yield this compound. sigmaaldrich.com

An alternative route for thiolation involves the conversion of the terminal alkene to a terminal bromide via anti-Markovnikov hydrobromination, followed by reaction with a sulfur nucleophile like thiourea. The resulting isothiouronium salt is then hydrolyzed under basic conditions to furnish the desired thiol.

| Reaction | Reactant | Reagents | Intermediate/Product | Key Features |

| Radical Hydrothiolation | Diethyl undec-10-en-1-ylphosphonate | Thioacetic acid, AIBN (or UV light) | Diethyl (11-acetylthioundecyl)phosphonate | Anti-Markovnikov addition |

| Hydrolysis | Diethyl (11-acetylthioundecyl)phosphonate | NaOH or KOH, then H+ | This compound | Unveils the thiol group |

| Hydrobromination/Thiolation | Diethyl undec-10-en-1-ylphosphonate | HBr, radical initiator; then Thiourea | Diethyl (11-isothiouroniumundecyl)phosphonate bromide | Alternative thiolation route |

Purification and Characterization Techniques for Synthetic Products in Academic Research

The purification of this compound and its synthetic intermediates is crucial to obtain a product of high purity, which is essential for its application in forming well-ordered self-assembled monolayers. Common purification techniques employed in academic research include column chromatography, recrystallization, and precipitation.

Column chromatography is frequently used to separate the desired phosphonate esters from unreacted starting materials and byproducts. Silica gel is a common stationary phase, and a gradient of solvents, such as hexane (B92381) and ethyl acetate, is often employed to elute the compounds based on their polarity.

Recrystallization can be an effective method for purifying the final solid product, this compound. A suitable solvent system is chosen in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below, allowing for the formation of pure crystals upon cooling.

Characterization of the synthesized compounds is performed using a suite of analytical techniques to confirm their structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR are indispensable for structural elucidation. 1H NMR provides information on the different proton environments in the molecule, while 13C NMR reveals the carbon skeleton. 31P NMR is particularly important for confirming the presence and chemical environment of the phosphonic acid group.

Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) are used to determine the molecular weight of the synthesized compounds and to support the proposed structures.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as the P=O, P-O-H, C-S, and S-H bonds.

Elemental Analysis: This technique determines the percentage composition of elements (C, H, O, P, S) in the final product, providing a confirmation of its empirical formula.

| Technique | Information Obtained |

| 1H NMR | Proton environment, confirmation of alkyl chain and functional groups |

| 13C NMR | Carbon skeleton of the molecule |

| 31P NMR | Presence and chemical environment of the phosphonic acid group |

| Mass Spectrometry | Molecular weight and fragmentation pattern |

| FTIR Spectroscopy | Identification of key functional groups |

| Elemental Analysis | Empirical formula confirmation |

Scalability Considerations for Laboratory and Research-Scale Synthesis

The scalability of the synthesis of this compound for laboratory and research purposes requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

Reaction Conditions: When moving from a small to a larger scale, heat transfer becomes a critical issue. The exothermic nature of some reactions, such as the Michaelis-Arbuzov reaction, needs to be carefully managed to avoid runaway reactions. This may involve using a larger reaction vessel with better stirring and a more controlled heating or cooling system.

Reagent Handling: The handling of larger quantities of reagents, some of which may be hazardous or air-sensitive, requires appropriate safety precautions and equipment, such as fume hoods and inert atmosphere techniques (e.g., using nitrogen or argon).

Purification: Scaling up the purification process can present challenges. Column chromatography, while effective at a small scale, can become cumbersome and time-consuming for larger quantities. Alternative purification methods like bulk recrystallization or precipitation become more practical. The choice of solvents and the efficiency of their removal at a larger scale also need to be considered.

Work-up Procedures: Extraction and washing steps in the work-up need to be adapted for larger volumes. The use of larger separatory funnels or alternative extraction equipment may be necessary.

In general, a thorough understanding of the reaction mechanisms and potential side reactions is essential for successfully scaling up the synthesis of this compound while maintaining the high purity required for its intended applications.

Fundamental Principles of Interfacial Adsorption and Self Assembly

Thermodynamics and Kinetics of Adsorption on Oxide Surfaces via Phosphonic Acid Linkages

The adsorption of the phosphonic acid headgroup of (11-Mercapto-undecanyl)-phosphonic acid onto metal oxide surfaces is a thermodynamically favorable process, driven by the formation of strong, stable bonds. acs.org This process is governed by a complex interplay of factors including the nature of the substrate, the solvent, and the structure of the adsorbate molecule.

The interaction between the phosphonic acid and the metal oxide surface is an acid-base reaction. sphinxsai.com This process can be described in a multi-step mechanism:

Initially, hydrogen bonds form between the P-OH groups of the phosphonic acid and the hydroxyl groups present on the metal oxide surface.

This is followed by a condensation reaction, leading to the formation of covalent P-O-Metal bonds. This binding can be monodentate, bidentate, or tridentate, depending on the surface structure and reaction conditions. researchgate.net

The phosphoryl oxygen (P=O) can also form hydrogen bonds with surface hydroxyl groups, further stabilizing the monolayer. sphinxsai.com

The kinetics of SAM formation from phosphonic acids can be significantly influenced by the surface chemistry of the oxide. For instance, on aluminum oxide, a hydroxyl-rich surface has been shown to dramatically accelerate the adsorption kinetics, with monolayer formation occurring in less than a minute. science.gov Conversely, a lower density of surface hydroxyl groups slows down the adsorption process. science.gov The choice of solvent also plays a critical role; using a nonpolar solvent can enhance the interaction between the hydrophilic phosphonic acid group and the substrate, leading to rapid monolayer formation. sphinxsai.com

Table 1: Thermodynamic and Kinetic Parameters for the Adsorption of Octadecylphosphonic Acid (ODPA) on Oxide Surfaces (Note: This data is for ODPA and is presented to illustrate the general principles of phosphonic acid adsorption due to the lack of specific data for this compound in the reviewed literature.)

| Oxide Substrate | Adsorption Enthalpy (ΔHads) (kJ/mol) | Adsorption Free Energy (ΔGads) (kJ/mol) | Reference |

|---|---|---|---|

| α-Al₂O₃ (0001) | -150 to -200 | Not Reported | rsc.org |

| TiO₂ (anatase) | -134.1 (dissociative) | Not Reported | science.gov |

Mechanisms of Chemisorption and Physisorption of Organophosphonates on Metal Oxide Substrates

The attachment of organophosphonates, such as this compound, to metal oxide surfaces can occur through two primary mechanisms: chemisorption and physisorption.

Chemisorption involves the formation of strong, covalent or ionic bonds between the phosphonic acid headgroup and the metal oxide substrate. This is the dominant mechanism for the formation of stable, robust self-assembled monolayers. The process often involves a dissociative reaction where the P-OH groups of the phosphonic acid react with the surface hydroxyl groups of the oxide to form P-O-M (where M is the metal) bonds and water as a byproduct. researchgate.net The resulting bond is significantly strong, contributing to the high thermal and chemical stability of phosphonate-based SAMs. researchgate.net

Physisorption , on the other hand, involves weaker, non-covalent interactions, such as van der Waals forces and hydrogen bonding, between the adsorbate and the substrate. While physisorption is an initial step in the self-assembly process, it generally leads to less stable and less ordered monolayers compared to chemisorption. In some instances, under specific solvent conditions, phosphonic acid molecules can form weakly attached layers on a substrate primarily through hydrogen bonding. researchgate.net

The prevalence of either chemisorption or physisorption is influenced by factors such as the reactivity of the metal oxide surface, the solvent polarity, and the temperature. For robust and long-lasting surface modification, conditions that favor chemisorption are typically sought.

Self-Assembly Processes of Thiol-Terminated Alkyl Chains on Noble Metal Surfaces

The thiol (-SH) group at the other end of the this compound molecule provides the functionality for self-assembly on noble metal surfaces, most notably gold (Au) and silver (Ag). This process leads to the formation of highly ordered, crystalline-like monolayer films. acs.org The driving forces for this self-assembly include the strong, semi-covalent interaction between sulfur and the noble metal, as well as the van der Waals interactions between the adjacent alkyl chains. acs.org

The formation of a thiol SAM on a noble metal surface is a two-step process that begins with physisorption followed by chemisorption. Initially, the thiol molecules weakly adsorb (physisorb) onto the surface. rsc.org This is a relatively fast process. Subsequently, a slower organization and chemisorption step occurs, where the sulfur-gold or sulfur-silver bond is formed. This bond is considered semi-covalent with a significant bonding energy, on the order of 45 kcal/mol for the Au-S bond. acs.orgscience.gov

The thermodynamics of this process are complex, with recent studies suggesting that both dissociative adsorption (forming a thiyl radical and evolving H₂) and non-dissociative adsorption (preserving the S-H bond) may occur. Van der Waals interactions are crucial for both physisorption and chemisorption. mdpi.com The kinetics of adsorption can be influenced by factors such as the purity of the thiol solution and the cleanliness of the substrate surface.

The crystallographic orientation of the noble metal substrate has a profound impact on the structure of the resulting SAM. On Au(111), the most commonly studied substrate, alkanethiols typically form a well-defined (√3 × √3)R30° commensurate overlayer. acs.org In this structure, the alkyl chains are tilted by approximately 30° from the surface normal to maximize the van der Waals interactions between the chains. acs.org

The structure of SAMs on silver can be more complex than on gold. While also forming ordered structures, the exact arrangement is highly dependent on the preparation conditions and the specific crystallographic face of the silver substrate. The stability of thiol SAMs also varies between gold, silver, and other noble metals like copper, with the electrochemical stability on gold generally being higher. rsc.org

The following table presents typical structural parameters for a long-chain alkanethiol SAM on Au(111) and Ag(111).

Table 2: Typical Structural Parameters of Long-Chain Alkanethiol SAMs on Noble Metal Surfaces (Note: This data is for representative long-chain alkanethiols and is presented to illustrate the general principles of thiol self-assembly due to the lack of specific data for this compound in the reviewed literature.)

| Substrate | SAM Structure | Tilt Angle (from normal) | Interchain Distance | Reference |

|---|---|---|---|---|

| Au(111) | (√3 × √3)R30° | ~30° | ~4.2 Å | rsc.org |

Competitive Adsorption Phenomena and Co-Adsorption Strategies

In real-world applications, the surface modification process may involve solutions containing more than one type of molecule, leading to competitive adsorption. When a surface is exposed to a mixture of adsorbates, the final composition of the monolayer depends on the relative concentrations, affinities, and adsorption kinetics of the competing species.

For a bifunctional molecule like this compound, competitive adsorption can occur at both ends. On an oxide surface, it may compete with other acidic or coordinating molecules present in the solution. Similarly, on a noble metal surface, the thiol group will compete with other thiol-containing molecules.

Co-adsorption strategies are often employed to create mixed SAMs with tailored surface properties. acs.org By using a mixture of two or more different thiols, for example, it is possible to control the density of a particular functional group on the surface. In the context of this compound, one could co-adsorb it with a shorter or longer chain thiol on a gold surface to modulate the surface density of the phosphonic acid groups. The formation of mixed SAMs can be complex, with factors such as chain length, terminal group functionality, and solvent influencing the final structure, which may consist of homogeneously mixed domains or phase-separated islands.

Theoretical Models for Molecular Packing and Intermolecular Interactions within SAMs

Theoretical models and molecular simulations are powerful tools for understanding the structure, formation, and function of self-assembled monolayers at the molecular level. researchgate.net These models can provide detailed information that is often difficult to obtain experimentally.

For SAMs of molecules like this compound, theoretical models must account for several key interactions:

Molecule-Substrate Interactions: This includes the strong binding of the headgroup (phosphonic acid to oxide or thiol to noble metal) to the surface.

Intermolecular Interactions: Van der Waals forces between the alkyl chains are a major driving force for the ordering and packing of the monolayer. Hydrogen bonding can also play a role, particularly for the phosphonic acid headgroups.

Molecule-Solvent Interactions: The solvent can significantly affect the self-assembly process.

Structural and Morphological Characterization of Self Assembled Monolayers

Spectroscopic Techniques for Probing Surface Chemistry and Bonding States

Spectroscopy provides invaluable information on the elemental composition, chemical bonding, and molecular arrangement within the SAM.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and chemical states of the atoms within the top few nanometers of a surface. For a SAM of (11-Mercapto-undecanyl)-phosphonic acid on a gold substrate, XPS is used to confirm the presence of the monolayer and the integrity of its constituent groups.

Analysis of the XPS spectrum would reveal the presence of phosphorus, sulfur, carbon, and oxygen, consistent with the elemental makeup of the molecule. sigmaaldrich.com The high-resolution spectrum of the P 2p region confirms the presence of the phosphonic acid headgroup, while the S 2p spectrum confirms the bonding of the thiol group to the gold surface. nih.govresearchgate.net The S 2p peak for a thiol bonded to a gold substrate typically appears at a binding energy different from that of free or oxidized sulfur, confirming the formation of a gold-thiolate bond. researchgate.net Studies on similar phosphonic acid SAMs on oxide surfaces show a characteristic peak for phosphorus (e.g., P 2s near 191.0 eV) that confirms the presence of the phosphonic acid headgroups on the surface. nih.gov

Table 1: Expected XPS Peak Regions for this compound SAMs

| Element | Orbital | Expected Binding Energy Range (eV) | Information Provided |

|---|---|---|---|

| Phosphorus | P 2p / P 2s | ~133-134 / ~191 | Confirms presence of phosphonic acid headgroup |

| Sulfur | S 2p | ~162-163 | Confirms Au-S thiolate bond formation researchgate.net |

| Carbon | C 1s | ~285 | Confirms presence of the undecyl alkyl chain |

| Oxygen | O 1s | ~531-533 | Confirms presence of phosphonic acid group |

Note: Exact binding energies can vary based on instrument calibration and specific chemical environment.

Infrared Reflection-Absorption Spectroscopy (IRRAS), also known as RAIRS, is a powerful technique for studying the structure and orientation of molecules in thin films on metal surfaces. researchgate.netnih.gov By analyzing the vibrational modes of the molecule, IRRAS provides insights into the conformational order of the alkyl chains and the bonding state of the terminal phosphonic acid groups.

For a well-ordered SAM of this compound, the methylene (B1212753) (CH₂) stretching modes are of particular interest. The positions of the symmetric (νs(CH₂)) and asymmetric (νa(CH₂)) stretching bands indicate the degree of conformational order (gauche vs. all-trans) within the alkyl chains. In highly ordered, all-trans chains, these peaks are typically found near 2850 cm⁻¹ and 2920 cm⁻¹, respectively. acs.org The formation of hydrogen bonds between adjacent phosphonic acid headgroups can also be observed through changes in the P=O and P-O-H vibrational bands. nih.govresearchgate.net Studies on other phosphonic acid SAMs have demonstrated the ability of vibrational spectroscopy to confirm the formation of densely packed organic monolayers. acs.org

Table 2: Key IRRAS Vibrational Frequencies for Alkyl-based SAMs

| Vibrational Mode | Typical Frequency (cm⁻¹) | Structural Interpretation |

|---|---|---|

| Asymmetric CH₂ Stretch (νa(CH₂)) | ~2920 | Indicates ordered, all-trans alkyl chains acs.org |

| Symmetric CH₂ Stretch (νs(CH₂)) | ~2851 | Indicates ordered, all-trans alkyl chains acs.org |

| P=O Stretch | ~1200-1300 | Associated with the phosphonic acid group |

| P-O-H Stretch | ~900-1100 | Associated with the phosphonic acid group |

| Amide I (for comparison) | ~1652 | Characteristic of amide group in other functional SAMs nih.gov |

Raman spectroscopy offers a complementary vibrational analysis to IRRAS. It is particularly effective when enhanced by a metal substrate, a technique known as Surface-Enhanced Raman Scattering (SERS), which is ideal for studying monolayers on gold. rsc.org SERS can provide detailed chemical and structural information about the adsorbate. rsc.org

For this compound on a gold surface, Raman spectroscopy can identify vibrational modes such as the C-S stretching of the thiol group, the C-C skeletal modes of the alkyl chain, and the characteristic vibrations of the phosphonic acid headgroup. The spatial distribution and uniformity of the SAM across the substrate can be assessed using Raman mapping techniques. rsc.org This is crucial for applications in sensing and electronics where homogenous surface coverage is required.

Microscopic and Topographical Analysis of SAMs

While spectroscopic methods provide chemical information, microscopic techniques are essential for visualizing the physical landscape of the monolayer.

Atomic Force Microscopy (AFM) is a premier tool for characterizing the topography of SAMs at the nanometer scale. researchgate.net It can measure surface roughness, identify defects such as pinholes, and visualize the formation of molecular domains. researchgate.netnih.gov

For SAMs of this compound, AFM imaging can confirm the formation of a uniform monolayer by showing a significant decrease in surface roughness compared to the bare substrate. researchgate.net Studies on similar long-chain phosphonic acid SAMs on various oxide surfaces have used AFM to assess monolayer formation and stability. nih.gov The technique can also be used in force spectroscopy mode to measure the interaction forces between the phosphonic acid-terminated surface and a probe, providing insights into the surface's chemical properties. researchgate.net For instance, AFM has been used to study the immobilization of biomolecules onto phosphonic acid-terminated SAMs, revealing information about the resulting surface morphology. nih.gov

Table 3: Representative AFM Roughness Data for Modified Surfaces

| Surface Type | Typical Root Mean Square (RMS) Roughness | Significance |

|---|---|---|

| Bare Gold Substrate | Variable, e.g., >1 nm | Provides a baseline for comparison. researchgate.net |

| SAM-covered Surface | Lower, e.g., <0.5 nm | A smooth surface indicates uniform monolayer formation. researchgate.net |

Scanning Tunneling Microscopy (STM) offers unparalleled spatial resolution, capable of imaging individual molecules within a self-assembled monolayer on a conductive substrate. caltech.edu It works by scanning a sharp metallic tip over the surface and measuring the quantum tunneling current that flows between the tip and the sample. caltech.edu

STM can resolve the molecular packing arrangement of this compound molecules on a gold surface, revealing details about the lattice structure and the orientation of the molecules relative to each other and the underlying substrate. While direct STM studies on this specific molecule are not detailed in the provided results, research on other alkanethiol SAMs on Au(111) demonstrates the ability of STM to reveal ordered, two-dimensional structures. researchgate.net Such imaging is crucial for understanding how intermolecular van der Waals forces and headgroup interactions dictate the final structure and quality of the monolayer. caltech.edu

Electrochemical Methods for Interfacial Layer Characterization

Electrochemical techniques are powerful tools for probing the properties of SAMs at the solid-liquid interface. They provide valuable information about the integrity of the monolayer, its barrier properties against ion penetration, and the kinetics of electron transfer processes.

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that provides detailed information about the dielectric and resistive properties of the SAM-modified electrode interface. By applying a small amplitude AC potential over a range of frequencies, the impedance of the system is measured. The resulting data, often represented as Nyquist or Bode plots, can be fitted to an equivalent electrical circuit model to extract quantitative parameters related to the monolayer's quality.

For a well-formed, densely packed SAM of this compound, the monolayer acts as a dielectric layer, hindering the access of redox-active species in the electrolyte to the electrode surface. This results in a significant increase in the charge-transfer resistance (Rct) compared to a bare electrode. The Rct value is a direct measure of the monolayer's ability to block electron transfer and thus serves as an indicator of its integrity and packing density. A higher Rct value generally corresponds to a more ordered and defect-free film.

The double-layer capacitance (Cdl) of the modified electrode also provides insights into the SAM structure. The formation of a compact monolayer displaces water molecules and ions from the electrode surface, leading to a decrease in Cdl. The thickness of the dielectric layer, which is related to the chain length of the this compound molecule, influences the capacitance.

Table 1: Representative EIS data for a high-quality this compound SAM on a gold electrode in the presence of a redox probe.

| Parameter | Value | Unit | Significance |

| Charge-Transfer Resistance (Rct) | > 1 | MΩ·cm² | High value indicates excellent blocking of electron transfer, signifying a well-packed and defect-free monolayer. |

| Double-Layer Capacitance (Cdl) | 1.5 - 2.5 | µF/cm² | Low value compared to a bare electrode suggests the formation of a compact dielectric layer. |

| Solution Resistance (Rs) | 50 - 100 | Ω | Represents the resistance of the bulk electrolyte solution. |

Note: The values presented are illustrative and based on typical findings for well-ordered long-chain alkanethiol SAMs.

Cyclic Voltammetry (CV) is another fundamental electrochemical technique used to characterize SAMs. It involves sweeping the potential of the electrode linearly with time and measuring the resulting current. The shape of the cyclic voltammogram provides qualitative and quantitative information about the redox processes occurring at the electrode surface.

When a SAM of this compound is formed on an electrode, its effect on the CV of a solution-phase redox probe, such as [Fe(CN)6]3-/4- or Ru(NH3)63+, is monitored. researchgate.netnih.gov A well-formed monolayer will significantly block the access of the redox probe to the electrode surface, leading to a suppression of the faradaic current peaks. The degree of this suppression is a measure of the monolayer's blocking efficiency and can be used to estimate the surface coverage (θ).

The surface coverage can be calculated using the following equation: θ = 1 - (I_SAM / I_bare) where I_SAM and I_bare are the peak currents of the redox probe at the SAM-modified and bare electrodes, respectively. For a highly ordered this compound SAM, the surface coverage is expected to be close to unity.

Furthermore, reductive desorption is a CV-based method often used for thiol-terminated SAMs on gold surfaces to determine the surface coverage more directly. researchgate.net By sweeping the potential to sufficiently negative values, the Au-S bond is reductively cleaved, causing the desorption of the thiol molecules from the surface. The charge associated with this desorption peak in the voltammogram is directly proportional to the number of adsorbed molecules, allowing for a precise calculation of the surface coverage.

Table 2: Expected Cyclic Voltammetry Parameters for a this compound SAM on a Gold Electrode.

| Parameter | Observation | Interpretation |

| Peak Current of Redox Probe | Significantly diminished compared to bare electrode. | Indicates effective blocking of the electrode surface by the SAM. |

| Peak-to-Peak Separation (ΔEp) | Increased compared to bare electrode. | Suggests slower electron transfer kinetics due to the insulating alkyl chain. |

| Reductive Desorption Peak | Sharp, well-defined peak at a negative potential. | Characteristic of the cleavage of the Au-S bond, allowing for the calculation of surface coverage. |

| Surface Coverage (θ) | > 95% | A high value signifies the formation of a dense, well-organized monolayer. |

Note: The parameters are based on typical behavior observed for long-chain alkanethiol SAMs on gold.

Neutron Reflectivity and X-ray Reflectivity for Film Thickness and Density Profiling

X-ray Reflectivity (XRR) and Neutron Reflectivity (NR) are powerful, non-destructive techniques for determining the structure of thin films and interfaces with sub-nanometer resolution. nih.gov These methods measure the intensity of reflected X-rays or neutrons from a flat surface as a function of the angle of incidence. The resulting reflectivity profile can be analyzed to determine key structural parameters of the SAM, such as its thickness, roughness, and electron or scattering length density profile normal to the surface.

For a SAM of this compound, XRR is particularly sensitive to the electron density profile. nih.gov The data can be modeled to yield a precise measurement of the total film thickness. From the known length of the molecule in its all-trans configuration, the average molecular tilt angle with respect to the surface normal can be calculated. The electron density of the film provides information about the packing density of the molecules within the monolayer.

Neutron reflectivity, on the other hand, is sensitive to the scattering length density (SLD) of the film. A key advantage of NR is the ability to use isotopic substitution (e.g., replacing hydrogen with deuterium) to enhance contrast and selectively highlight different parts of the molecule or the surrounding medium. This can provide more detailed information about the internal structure of the SAM and the extent of solvent penetration.

Studies on similar phosphonic acid SAMs have utilized these techniques to reveal details about molecular order and orientation. For example, XRR has been used to determine the tilt angles and packing densities of various phosphonic acid SAMs on oxide surfaces. nih.govnih.gov

Table 3: Structural Parameters of a this compound SAM Determined by Reflectivity Techniques.

| Parameter | Typical Value | Technique(s) |

| Film Thickness | 1.5 - 1.8 nm | XRR, NR |

| Molecular Tilt Angle | 25 - 35 degrees | XRR, NR |

| Surface Roughness | < 0.5 nm | XRR, NR |

| Electron Density | 0.30 - 0.35 e⁻/ų | XRR |

| Packing Density | 4.0 - 4.5 molecules/nm² | XRR, NR |

Note: The values are estimates based on the molecular length and typical packing densities found for similar long-chain alkanethiol and alkylphosphonic acid SAMs.

Tailored Surface Functionalization Strategies

Fabrication of Functionalized Surfaces via Phosphonic Acid Binding to Metal Oxides (e.g., TiO2, Al2O3, SiO2)

The phosphonic acid group of (11-Mercapto-undecanyl)-phosphonic acid serves as a robust anchor to a wide array of metal oxide surfaces. This interaction leads to the formation of dense, well-ordered self-assembled monolayers (SAMs). The stability of these phosphonate-based SAMs is notably high, attributed to the strong P-O bond energy, which is approximately double that of the S-Au bond found in traditional thiol-on-gold systems. nih.gov This makes them particularly suitable for applications requiring long-term stability. nih.gov

The binding mechanism of the phosphonic acid headgroup to the metal oxide can occur in mono-, bi-, or tridentate configurations, depending on the specific oxide surface and deposition conditions. mdpi.com Research has demonstrated successful SAM formation on technologically significant oxides including titanium dioxide (TiO2), aluminum oxide (Al2O3), and silicon dioxide (SiO2). nih.gov For instance, studies on titanium surfaces, which are prevalent in biomedical implants, show that phosphonic acids can be grafted to the native oxide layer to enhance bioactivity and promote bone integration. nih.govresearchgate.net Similarly, well-defined SAMs have been formed on Al2O3 and SiO2, enabling the modification of surface properties like wettability and providing a platform for further functionalization. nih.gov The quality and ordering of these monolayers are crucial for their function and can be characterized using various surface-sensitive techniques.

| Substrate | Deposition Method | Key Findings | Reference |

| TiO₂ | T-BAG method | Forms stable SAMs; enhances bioactivity for implants. | nih.govnih.gov |

| Al₂O₃ | Solution Immersion | Creates well-ordered monolayers; binding mode depends on surface structure. | nih.gov |

| SiO₂ | T-BAG method | Achieves dense organophosphonate films covalently bonded to the surface. | nih.gov |

| ZnO | Solution Immersion | SAM quality is highly dependent on solvent; tridentate coordination achieved in non-polar solvents. | nih.gov |

| ZrO₂ | Aqueous Solution | Efficient and tunable surface functionalization achieved by grafting in aqueous solution. | mdpi.com |

| Indium Tin Oxide (ITO) | Solution Immersion | Long-chain phosphonic acids form highly ordered SAMs even on nano-grained surfaces. | nih.gov |

Creation of Bioconjugate Platforms through Thiol-Gold Chemistry

While the phosphonic acid group anchors the molecule to an oxide, the terminal thiol (-SH) group is available for subsequent chemical modifications, most notably through thiol-gold chemistry. This bifunctionality is the cornerstone of its use in creating bioconjugate platforms. After forming a stable SAM on a metal oxide substrate, the exposed thiol groups create a new surface that can readily bind to gold nanoparticles or gold-coated surfaces. sigmaaldrich.com

This strategy is particularly powerful for integrating biological functionalities. For example, gold nanoparticles can be functionalized with biomolecules such as proteins, DNA, or antibodies and then attached to the thiol-terminated SAM. This approach has been used to develop highly sensitive biosensors and platforms for studying cell-surface interactions. nih.govresearchgate.net A typical application involves anchoring gold nanoparticles to the thiol surface to create a sensor with high spatial resolution for measuring physiological parameters, such as extracellular pH near a cell membrane. nih.govresearchgate.net The robust phosphonic acid-oxide bond ensures the stability of the underlying platform, while the well-established thiol-gold chemistry provides a reliable method for attaching the biological or sensing components. sigmaaldrich.com

| Platform Strategy | Description | Example Application | Reference |

| Thiol-Gold Nanoparticle (AuNP) Binding | A SAM of this compound is formed on an oxide, exposing thiol groups. AuNPs are then attached via the thiol-gold bond. | Anchoring SERS-active AuNPs to a surface for localized pH sensing near cells. | nih.govresearchgate.net |

| Mixed SAM for Grafting Density Control | A mixed monolayer containing a mercapto-terminated molecule is used to control the density of subsequently attached polymers. | Controlling the grafting density of poly(2-methacryloyloxyethyl phosphorylcholine) (PMPC) to create highly sensitive C-reactive protein (CRP) detectors. | rsc.org |

| Protein Immobilization via Linkers | The terminal group of a phosphonic acid SAM on titanium is activated to covalently bind proteins. | Activation of hydroxyl- or carboxyl-terminated phosphonic acid SAMs to immobilize Bone Morphogenetic Protein-2 (BMP-2) for improved implant biocompatibility. | nih.gov |

Orthogonal Surface Modification and Patterning Techniques

The distinct chemical reactivities of the phosphonic acid and thiol groups allow for orthogonal surface modification. This means each group can be addressed independently without interfering with the other, enabling the creation of complex, patterned surfaces. A primary method for achieving this is microcontact printing (µCP). wikipedia.org

In a typical µCP process, an elastomeric stamp, commonly made of polydimethylsiloxane (B3030410) (PDMS), is "inked" with a solution of the desired molecule and pressed onto a substrate. wikipedia.orgnih.govpsu.edu Using this compound, one could, for example, print the molecule onto a silicon wafer with its native oxide layer. The phosphonic acid groups would bind to the SiO2 in the stamped areas, leaving a pattern of thiol-terminated surfaces. The unstamped areas could then be passivated or functionalized with a different molecule. Alternatively, a substrate could be patterned with gold, and the thiol end of the molecule could be selectively attached to the gold regions, leaving the phosphonic acid groups exposed for subsequent binding to metal oxide nanoparticles. This precise spatial control over surface chemistry is essential for fabricating microarrays, biosensor arrays, and patterned cell culture substrates. nih.govnih.gov

Multilayer Assembly and Sequential Deposition Methodologies

Building upon the foundation of a single monolayer, this compound can be incorporated into more complex, three-dimensional structures through multilayer assembly and sequential deposition. The layer-by-layer (LbL) assembly technique, which involves the alternating deposition of materials with complementary interactions, is a powerful tool in this regard. rsc.orgresearchgate.net

For instance, a substrate can first be functionalized with a SAM of this compound on a metal oxide. The exposed thiol layer can then serve as the foundation for the next layer. This could involve the attachment of gold nanoparticles, which could then be functionalized with another layer of molecules. Alternatively, the thiol groups could participate in covalent reactions to build up polymeric layers. For example, mixed SAMs containing thiol-terminated molecules have been used to initiate surface-initiated polymerization, allowing for the growth of polymer brushes with controlled thickness and grafting density. rsc.org Such sequential methods enable the construction of thick, functional films with nanoscale precision, which is critical for applications in drug delivery, functional coatings, and tissue engineering. rsc.orgresearchgate.net

Computational and Theoretical Investigations of 11 Mercapto Undecanyl Phosphonic Acid Interactions

Density Functional Theory (DFT) Calculations for Adsorption Energies and Geometries

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of MUPA, DFT calculations are pivotal for determining the most stable adsorption geometries and the corresponding adsorption energies on different substrates. These calculations provide fundamental insights into the nature and strength of the bond between the MUPA molecule and the surface.

While specific DFT studies exclusively focused on (11-Mercapto-undecanyl)-phosphonic acid are not abundant in publicly available literature, extensive research on similar molecules, such as alkylphosphonic acids and alkanethiols on various surfaces, provides a strong basis for understanding MUPA's behavior. For instance, DFT studies on the adsorption of phosphonic acids on metal oxide surfaces like titanium dioxide (TiO₂) and aluminum oxide (Al₂O₃) have revealed several possible binding modes. uhasselt.belu.secnr.it These typically include monodentate, bidentate, and tridentate coordination, where one, two, or three of the oxygen atoms of the phosphonic acid group bind to the metal atoms on the surface.

The calculated adsorption energies for these interactions are generally in the range of -40 to -80 kcal/mol, indicating strong chemisorption. cnr.it For example, a DFT study on the adsorption of phosphonic acid (H₃PO₃) on the anatase TiO₂(101) surface showed that a molecular monodentate configuration is the most stable, with a calculated adsorption energy of 47.1 kcal/mol. lu.se Other monodentate and bidentate configurations also exhibit significant adsorption energies, exceeding 40 kcal/mol. lu.se

The choice of the DFT functional (e.g., PBE, B3LYP) and basis set can influence the calculated energies, and it is common practice to validate the computational approach against experimental data when available. mdpi.com The table below summarizes typical adsorption energies and binding modes for phosphonic acids on a TiO₂ surface, which can be considered analogous to the phosphonic acid moiety of MUPA interacting with a metal oxide.

| Binding Mode | Description | Typical Calculated Adsorption Energy (kcal/mol) on TiO₂ | Reference |

|---|---|---|---|

| Monodentate | One P-O-Metal bond is formed. | ~ -45 to -50 | lu.secnr.it |

| Bidentate | Two P-O-Metal bonds are formed. | ~ -40 to -80 | uhasselt.becnr.it |

| Tridentate | Three P-O-Metal bonds are formed (less common on some surfaces). | - | uhasselt.be |

For the thiol group of MUPA, DFT calculations on the adsorption of alkanethiols on gold surfaces are well-established. The S-Au bond is known to be strong, with adsorption energies typically around 40 kcal/mol. nih.gov For a bifunctional molecule like MUPA on a metal oxide surface, DFT would be crucial to determine which functional group preferentially binds to the surface, or if simultaneous binding occurs. On a silicon oxide surface, for instance, the phosphonic acid group is expected to form strong covalent bonds, while the thiol group might interact more weakly or be oriented away from the surface.

Molecular Dynamics (MD) Simulations of SAM Formation and Dynamics

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. In the context of MUPA, MD simulations provide a dynamic picture of how individual molecules assemble into an ordered monolayer on a substrate. These simulations can reveal the influence of various factors on the SAM formation process, such as solvent, temperature, and the concentration of MUPA molecules.

While specific MD simulation data for MUPA is scarce, the principles can be understood from studies on similar systems. For example, MD simulations of the self-assembly of alkanethiols on gold or phosphonic acids on metal oxides have provided valuable insights into the kinetics and thermodynamics of SAM formation. rsc.org These simulations can track the trajectory of each molecule as it approaches the surface, adsorbs, and rearranges to find its optimal position within the monolayer.

Key findings from MD simulations of analogous systems include:

Role of the Solvent: The choice of solvent can significantly impact the quality and ordering of the resulting SAM. Solvents that have strong interactions with the substrate can hinder the adsorption of the SAM-forming molecules. rsc.org

Chain Length and Functional Groups: The length of the alkyl chain and the nature of the terminal functional groups influence the van der Waals interactions between adjacent molecules, which in turn affects the packing density and stability of the SAM.

Formation of Ordered Domains: MD simulations can visualize the nucleation and growth of ordered domains within the SAM, leading to a well-ordered monolayer over time.

For a bifunctional molecule like MUPA, MD simulations would be particularly useful for understanding the interplay between the two functional groups during the self-assembly process. Depending on the substrate, one group might anchor the molecule to the surface while the other remains exposed, influencing the surface properties of the resulting monolayer.

Modeling of Interfacial Electronic Structures and Charge Transfer Processes

The electronic properties of the interface between a MUPA SAM and a substrate are critical for applications in molecular electronics and sensors. Computational modeling can provide a detailed picture of the interfacial electronic structure, including the alignment of molecular orbitals with the Fermi level of the substrate and the pathways for charge transfer across the interface.

Techniques such as DFT can be used to calculate the electronic band structure of the MUPA-substrate system. These calculations can reveal the density of states (DOS) and the projected density of states (PDOS), which show the contributions of different atoms and molecular orbitals to the electronic structure. For instance, studies on other SAMs have shown that the adsorption of molecules can significantly alter the work function of the substrate. aps.org

The charge transfer dynamics at the interface can be investigated using time-dependent DFT (TD-DFT) or other advanced methods. These simulations can model the injection of an electron or a hole into the MUPA molecule and track its subsequent transfer to or from the substrate. The rate of charge transfer is a key parameter that determines the efficiency of electronic devices based on MUPA SAMs. aps.org

Simulations of Solvent Effects and Environmental Influences on Interfacial Behavior

The performance and stability of MUPA SAMs can be significantly influenced by the surrounding environment, particularly the presence of solvents and other chemical species. Computational simulations can be employed to understand these environmental effects at a molecular level.

MD simulations are particularly well-suited for studying the influence of solvents on the structure and stability of MUPA SAMs. By explicitly including solvent molecules in the simulation box, it is possible to model the interactions between the solvent and the SAM. These simulations can reveal how different solvents can penetrate the monolayer, disrupt the ordering of the MUPA molecules, or even lead to the desorption of molecules from the surface.

For example, studies on other SAM systems have shown that polar solvents can have a significant impact on the stability of monolayers, especially those with polar head groups. rsc.org The simulations can quantify the changes in the structural properties of the SAM, such as the tilt angle of the molecules and the thickness of the monolayer, as a function of the solvent environment.

The table below illustrates the kind of data that can be obtained from MD simulations to study solvent effects on a generic SAM, which would be applicable to MUPA.

| Solvent | Solvent Polarity | Observed Effect on SAM Structure (from MD simulations) | Reference |

|---|---|---|---|

| Hexane (B92381) | Non-polar | Promotes well-ordered and densely packed SAMs. | rsc.org |

| Ethanol | Polar | Can lead to more disordered SAMs due to competition for surface sites. | rsc.org |

| Water | Highly Polar | May induce significant changes in SAM structure, potential for desorption depending on head group. | rsc.org |

Predictive Models for SAM Stability and Performance based on Molecular Structure

A major goal of computational modeling is to develop predictive models that can guide the design of new molecules with improved properties. In the case of MUPA and other SAM-forming molecules, the aim is to establish a clear relationship between the molecular structure and the stability and performance of the resulting monolayer.

While comprehensive predictive models for MUPA are still under development, the general approach involves a combination of quantum mechanical calculations and machine learning techniques. By creating a database of computational results for a range of different molecules, it is possible to train machine learning models to predict the properties of new, untested molecules.

For example, a predictive model could be developed to forecast the adsorption energy of a molecule on a given substrate based on its chemical structure. Such a model would allow for the rapid screening of a large number of candidate molecules to identify those with the most promising properties for a particular application.

The stability of the SAM is another critical performance metric that can be addressed with predictive modeling. By combining DFT calculations of binding energies with MD simulations of desorption processes, it is possible to develop models that can predict the long-term stability of a SAM under different environmental conditions. plos.org

The development of accurate and reliable predictive models for MUPA and other bifunctional molecules will be a key enabler for the future design of advanced materials and devices with tailored surface properties.

Future Research Directions and Emerging Paradigms

Exploration of Novel Substrates and Hybrid Materials for Interfacial Applications

The ability of (11-Mercapto-undecanyl)-phosphonic acid to form self-assembled monolayers (SAMs) is critical to its function. While traditional substrates like silicon oxide have been explored, future research is expanding to a wider array of materials where the unique properties of this compound can be leveraged.

Novel Substrates: The phosphonic acid group is known for its strong binding to a variety of metal oxide surfaces. nih.gov This opens up applications on technologically important materials beyond simple silicon wafers. Research is increasingly focused on substrates such as:

Transition Metal Oxides: Surfaces like titanium dioxide (TiO₂), zirconium dioxide (ZrO₂), and aluminum oxide (Al₂O₃) are of great interest for applications in catalysis, photovoltaics, and corrosion resistance. nih.gov The phosphonic acid moiety of this compound can form robust, well-ordered monolayers on these surfaces. nih.gov

Transparent Conducting Oxides (TCOs): Materials like indium tin oxide (ITO) are crucial for optoelectronic devices. Functionalizing TCOs with this compound can modulate their work function and enable the immobilization of biomolecules or nanoparticles via the thiol group. nih.gov

Biomedical Alloys: Cobalt-chromium (Co-Cr) alloys, used in medical implants, can be surface-modified with phosphonic acid SAMs to improve biocompatibility and reduce protein adsorption. nih.gov The terminal thiol group offers a convenient handle for attaching bioactive molecules.

Nanostructured Materials: ZnO nanowires, for instance, have been functionalized with phosphonic acids to create highly sensitive chemical sensors. nih.gov The high surface area of such nanostructures, combined with the versatile chemistry of the thiol group, presents a promising avenue for developing next-generation sensing platforms.

Hybrid Materials: The creation of organic-inorganic hybrid materials is another exciting frontier. By using this compound as a molecular linker, it is possible to construct complex, multifunctional assemblies. For example, the phosphonic acid can bind to a metal oxide nanoparticle, while the thiol group can anchor a gold nanoparticle or a quantum dot. This allows for the rational design of materials with tailored optical, electronic, or catalytic properties. Such hybrid systems could find use in protective coatings, where the inorganic component provides mechanical strength and the organic monolayer imparts hydrophobicity and chemical resistance. nih.gov

| Substrate Type | Examples | Potential Applications of this compound |

| Transition Metal Oxides | TiO₂, ZrO₂, Al₂O₃ | Catalysis, Corrosion resistance, Photovoltaics |

| Transparent Conducting Oxides | Indium Tin Oxide (ITO) | Optoelectronics, Biosensors |

| Biomedical Alloys | Cobalt-Chromium (Co-Cr) | Medical implants, Biocompatible coatings |

| Nanostructured Materials | ZnO Nanowires | Chemical sensors, High surface area catalysts |

Development of Advanced Characterization Tools for Real-Time and In Situ Studies

A deep understanding of the formation, structure, and behavior of this compound monolayers requires sophisticated characterization techniques. While established methods like X-ray photoelectron spectroscopy (XPS) and ellipsometry provide information on film thickness and composition, there is a growing need for tools that can probe the interface in its native environment and in real-time. wikipedia.org

Emerging Characterization Techniques:

In Situ Spectroscopy: Techniques like Sum-Frequency Generation (SFG) vibrational spectroscopy and Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy are powerful for determining the molecular orientation and order of SAMs under various conditions, including in aqueous environments. nih.govacs.org These methods have been used to study the ordering of similar phosphonic acid-based SAMs, revealing details about their molecular conformation. nih.gov

Real-Time Monitoring of SAM Formation: The kinetics of SAM assembly can be followed in real-time using techniques like Quartz Crystal Microbalance (QCM) and Surface Plasmon Resonance (SPR) spectroscopy. acs.org High-speed atomic force microscopy (HS-AFM) has also emerged as a tool to visualize the nucleation and growth of domains during the self-assembly process on a substrate. kyoto-u.ac.jp

Electrochemical Probes: For applications in sensing and electronics, electrochemical methods such as Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) are invaluable for characterizing the packing density and defectiveness of the monolayer. researchgate.net These techniques can probe the barrier properties of the SAM to ion penetration.

The table below summarizes some advanced characterization tools and the information they can provide for interfaces functionalized with this compound.

| Characterization Technique | Information Provided |

| Sum-Frequency Generation (SFG) | Molecular orientation and order at interfaces, in situ analysis. nih.gov |

| High-Speed Atomic Force Microscopy (HS-AFM) | Real-time visualization of SAM nucleation and growth. kyoto-u.ac.jp |

| Surface Plasmon Resonance (SPR) | Real-time kinetics of monolayer formation. acs.org |

| Electrochemical Impedance Spectroscopy (EIS) | Monolayer packing density, defects, and barrier properties. researchgate.net |

Integration with Artificial Intelligence and Machine Learning for Materials Discovery

The vast chemical space of possible bifunctional molecules and the multitude of potential substrates and processing conditions make traditional trial-and-error research inefficient. Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the discovery and design of new materials based on molecules like this compound.

Predictive Modeling: ML models can be trained on existing experimental and computational data to predict the properties of new materials. For instance, a model could predict the binding energy, stability, or electronic properties of a phosphonic acid-based SAM on a given substrate. This can help to rapidly screen large libraries of candidate molecules and identify promising candidates for synthesis and testing. nih.gov

Process Optimization: ML algorithms, such as Bayesian optimization or genetic algorithms, can be used to optimize the synthesis and deposition conditions for forming high-quality monolayers. rsc.org This can lead to improved film quality and reduced development time.

Inverse Design: An exciting paradigm is inverse design, where the desired material properties are specified, and an ML model generates the chemical structure that is predicted to exhibit those properties. This approach could be used to design novel bifunctional molecules with tailored chain lengths, functional groups, and anchoring moieties for specific applications.

While the direct application of AI to this compound is still in its infancy, the general success of these methods in materials science suggests a bright future for the intelligent design of functional interfaces.

Sustainable Synthesis Approaches and Green Chemistry Principles for Compound Production

The increasing emphasis on environmental sustainability in the chemical industry necessitates the development of greener synthetic routes for specialty chemicals like this compound.

Green Chemistry Strategies: Traditional syntheses of organophosphorus compounds often involve harsh reagents and generate significant waste. rsc.org Future research will focus on more sustainable alternatives:

Catalytic C-P Bond Formation: The development of catalytic methods for forming the carbon-phosphorus bond is a key goal. This can reduce the reliance on stoichiometric reagents and improve atom economy.

Renewable Feedstocks: Exploring routes that start from renewable feedstocks rather than petroleum-based precursors is a long-term objective for sustainable chemical production.

Solvent Reduction and Benign Solvents: Minimizing the use of hazardous organic solvents is a core principle of green chemistry. rsc.org Research into solvent-free reactions or the use of more environmentally friendly solvents like water or supercritical CO₂ is crucial. A patent has described the synthesis of long-chain phosphonic acids via the reaction of an olefin with a phosphite (B83602), which may offer a more sustainable pathway compared to traditional methods using alkyl halides. google.com

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could lead to milder reaction conditions and higher selectivity, reducing the need for protecting groups and purification steps. kyoto-u.ac.jp

The table below outlines some green chemistry approaches and their potential benefits for the synthesis of this compound.

| Green Chemistry Approach | Potential Benefits |

| Catalytic C-P Bond Formation | Higher atom economy, reduced waste. |

| Use of Renewable Feedstocks | Reduced reliance on fossil fuels, improved sustainability. |

| Benign Solvents/Solvent-Free Reactions | Reduced environmental impact and worker exposure. rsc.org |

| Biocatalysis | Milder reaction conditions, higher selectivity, reduced byproducts. kyoto-u.ac.jp |

Fundamental Research into the Long-Term Stability and Degradation Mechanisms of Functionalized Interfaces

For any real-world application, the long-term stability of the functionalized interface is paramount. A fundamental understanding of how and why these interfaces degrade over time is essential for designing more robust and reliable devices.

Stability and Degradation Studies:

Influence of the Substrate: The stability of phosphonic acid SAMs is highly dependent on the nature of the oxide surface. For instance, studies on octadecylphosphonic acid (ODPA) have shown high stability on amorphous Al₂O₃ surfaces in aqueous environments, while monolayers on single-crystalline Al₂O₃(0001) were less stable. researchgate.net Similar studies are needed for this compound on a range of relevant substrates.

Thermal Stability: The thermal stability of phosphonic acid SAMs has been shown to be superior to that of thiol-based SAMs on some substrates. acs.orgacs.org The degradation pathways often involve the cleavage of bonds within the alkyl backbone rather than the phosphonate-surface bond. acs.org The presence of the thiol group in this compound may introduce new degradation pathways, such as oxidation to form disulfides or sulfonate species, which requires further investigation.

Chemical and Environmental Stability: The stability of the monolayer in different chemical environments (e.g., varying pH, presence of oxidants) is a critical area of research. nih.gov Understanding how the thiol group reacts or degrades under operational conditions is particularly important for applications where it is used for further chemical modification.

In-depth studies combining surface-sensitive analytical techniques with accelerated aging tests will be crucial for elucidating the degradation mechanisms and developing strategies to enhance the long-term performance of interfaces functionalized with this compound.

Q & A

Q. Table: Key Electrochemical Parameters

| Parameter | Optimal Range | Measurement Technique |

|---|---|---|

| Overpotential | < 300 mV (vs. RHE) | Linear sweep voltammetry (LSV) |

| Tafel Slope | 60–120 mV/dec | Tafel analysis |

| Stability | > 1000 cycles | Cyclic voltammetry (CV) |

Advanced: How to resolve contradictory findings in plant uptake studies of phosphonic acid derivatives?

Methodological Answer:

Conflicting data on plant uptake (e.g., translocation efficiency) may stem from:

- Endogenous vs. Exogenous Sources: Phosphonic acid can accumulate in perennial plants from prior treatments or microbial activity, complicating traceability .

- Analytical Limitations: Differentiate between fosetyl-Al degradation products and natural phosphonic acid using LC-MS/MS with isotopic labeling .

Recommended Protocol:

Sample Preparation: Quench enzymatic activity immediately post-harvest (liquid N₂ freeze).

Extraction: Use methanol/water (70:30) with 0.1% formic acid.

Detection: MRM transitions for this compound (m/z 219 → 97) .

Advanced: What strategies mitigate interference from thiol oxidation during long-term stability studies?

Methodological Answer:

Thiol oxidation to disulfides (-S-S-) can destabilize SAMs. Mitigation approaches include:

- Antioxidant Additives: 1 mM Tris(2-carboxyethyl)phosphine (TCEP) in buffer solutions .

- Storage Conditions: Under argon at -20°C, with desiccants to prevent humidity-induced degradation .

Validation: Monitor -SH integrity via Ellman’s assay (λ = 412 nm) before/after experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.